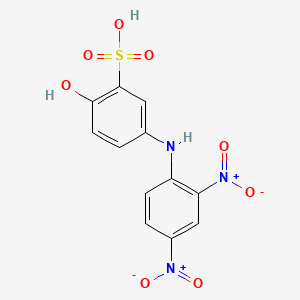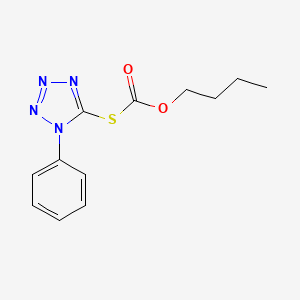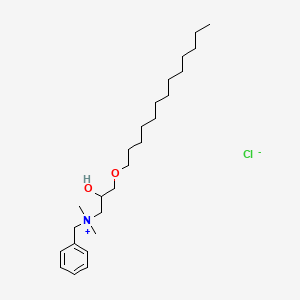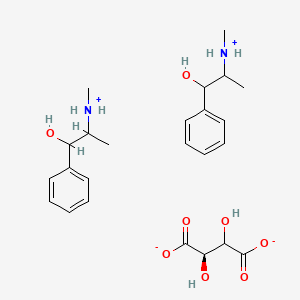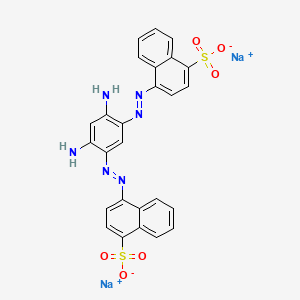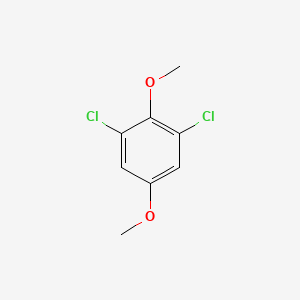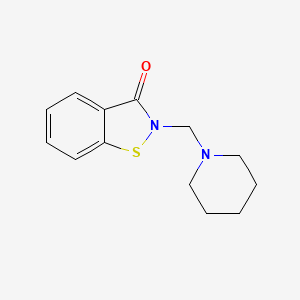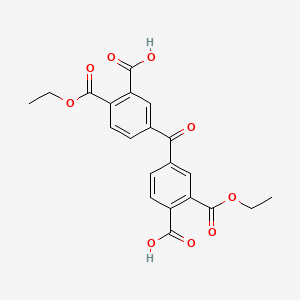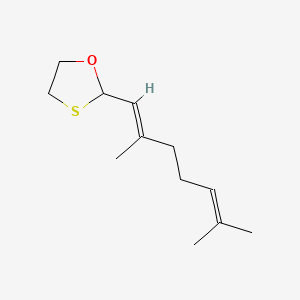
2-(2,6-Dimethyl-1,5-heptadien-1-yl)-1,3-oxathiolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Dimethyl-1,5-heptadien-1-yl)-1,3-oxathiolane is an organic compound characterized by its unique structure, which includes a 1,3-oxathiolane ring and a heptadienyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethyl-1,5-heptadien-1-yl)-1,3-oxathiolane typically involves the reaction of 2,6-dimethyl-1,5-heptadiene with a suitable thiol and an oxidizing agent to form the oxathiolane ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like trifluoroacetic acid to facilitate the ring closure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,6-Dimethyl-1,5-heptadien-1-yl)-1,3-oxathiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiolane ring to a thiol or thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxathiolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted oxathiolanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2,6-Dimethyl-1,5-heptadien-1-yl)-1,3-oxathiolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2,6-Dimethyl-1,5-heptadien-1-yl)-1,3-oxathiolane involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, thereby modulating biological pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes in bacterial cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,6-Dimethyl-1,5-heptadien-1-yl)-1,3-dioxolane
- 2-(2,6-Dimethyl-1,5-heptadien-1-yl)-1,3-dioxane
Uniqueness
Compared to similar compounds, 2-(2,6-Dimethyl-1,5-heptadien-1-yl)-1,3-oxathiolane is unique due to the presence of the sulfur atom in the oxathiolane ring. This sulfur atom imparts distinct chemical reactivity and biological activity, making the compound valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
94021-44-0 |
|---|---|
Molekularformel |
C12H20OS |
Molekulargewicht |
212.35 g/mol |
IUPAC-Name |
2-[(1E)-2,6-dimethylhepta-1,5-dienyl]-1,3-oxathiolane |
InChI |
InChI=1S/C12H20OS/c1-10(2)5-4-6-11(3)9-12-13-7-8-14-12/h5,9,12H,4,6-8H2,1-3H3/b11-9+ |
InChI-Schlüssel |
HMOWOIXFMXZXDA-PKNBQFBNSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/C1OCCS1)/C)C |
Kanonische SMILES |
CC(=CCCC(=CC1OCCS1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




